molecular formula C21H19N3OS B2973253 2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034315-69-8

2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2973253
CAS No.: 2034315-69-8
M. Wt: 361.46
InChI Key: DYJBKFJXVQPPGZ-UHFFFAOYSA-N
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Description

2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a synthetic compound that falls under the category of pyrrolopyrimidines. These compounds are known for their diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The unique structure of this compound makes it a valuable subject for scientific research, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step procedures:

  • Starting materials: : The synthesis begins with appropriate starting materials such as substituted pyrimidines and thiols.

  • Formation of intermediates: : The initial reaction usually involves the formation of key intermediates, which may include nucleophilic substitution reactions.

  • Cyclization: : The key step involves cyclization, where intermediates undergo intramolecular cyclization to form the pyrrolopyrimidine ring system.

  • Functional group modifications: : Post-cyclization, various functional group modifications are carried out to introduce the isopropylthio and diphenyl substituents.

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to improve yield and reduce costs. This may involve the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

  • Oxidation: : It can be oxidized using agents like hydrogen peroxide or permanganates.

  • Reduction: : Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminium hydride.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and reaction conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, permanganates, catalytic conditions.

  • Reduction: : Sodium borohydride, lithium aluminium hydride, mild acidic conditions.

  • Substitution: : Nucleophiles or electrophiles like halogens, alkylating agents, under conditions like reflux, microwave-assisted synthesis.

Major Products Formed

The major products depend on the reaction type:

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Reduction of ketones to alcohols, nitriles to amines.

  • Substitution: : Introduction of new substituents like halogens or alkyl groups.

Scientific Research Applications

2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has numerous applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules. It serves as a probe in studying various chemical reactions.

  • Biology: : Studied for its potential biological activities, including antimicrobial and anticancer properties. It's used in cell culture studies to evaluate its effects on cell proliferation and apoptosis.

  • Medicine: : Investigated for its therapeutic potential in treating diseases. It's being studied for its role in inhibiting enzymes and signaling pathways involved in disease progression.

  • Industry: : Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Comparing 2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one with other pyrrolopyrimidines highlights its uniqueness:

  • Unique Structural Features: : The isopropylthio and diphenyl groups confer distinct physicochemical properties, affecting solubility, stability, and reactivity.

  • Biological Activity: : It may exhibit different spectra of biological activities compared to other pyrrolopyrimidines due to its unique structure.

List of Similar Compounds

  • 2-amino-4,6-diphenylpyrrolo[2,3-d]pyrimidine

  • 4,6-diphenylpyrrolo[2,3-d]pyrimidin-2(1H)-one

  • 3,7-diphenylpyrrolo[2,3-d]pyrimidin-4(5H)-thione

Properties

IUPAC Name

3,7-diphenyl-2-propan-2-ylsulfanyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-14(2)26-21-23-18-17(15-9-5-3-6-10-15)13-22-19(18)20(25)24(21)16-11-7-4-8-12-16/h3-14,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJBKFJXVQPPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C(=O)N1C3=CC=CC=C3)NC=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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